molecular formula C14H18N4O2 B14239505 Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate CAS No. 334617-90-2

Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate

Cat. No.: B14239505
CAS No.: 334617-90-2
M. Wt: 274.32 g/mol
InChI Key: NPOQPONOQRPRHN-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate is a chemical compound characterized by the presence of a pyrrolidine ring, an azidomethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution reactions, where an azide ion replaces a leaving group on a suitable precursor.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azide group to an amine.

    Substitution: The azidomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The azidomethyl group can undergo bioorthogonal reactions, making it useful in labeling and tracking biomolecules. The pyrrolidine ring may interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.

    Pyrrolidin-2,5-dione: Known for its pharmaceutical applications.

    Prolinol: A derivative of pyrrolidine with significant biological relevance.

Uniqueness

Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry. Its combination of structural features makes it a versatile compound for various scientific applications.

Properties

CAS No.

334617-90-2

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate

InChI

InChI=1S/C14H18N4O2/c1-2-20-14(19)11-5-7-12(8-6-11)18-9-3-4-13(18)10-16-17-15/h5-8,13H,2-4,9-10H2,1H3

InChI Key

NPOQPONOQRPRHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCCC2CN=[N+]=[N-]

Origin of Product

United States

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